![molecular formula C21H22ClNO3 B1401021 ethyl [4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate CAS No. 1374509-57-5](/img/structure/B1401021.png)
ethyl [4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate
Overview
Description
“Ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate” is a chemical compound with the CAS number 1374509-57-5 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It includes a quinoline ring, which is a heterocyclic aromatic organic compound. This ring is substituted with various groups, including a chlorophenyl group and an ethyl oxoacetate group .Scientific Research Applications
Antimicrobial Activity
- A study focused on the synthesis of new quinazolines, including ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate, demonstrated potential antimicrobial properties. These compounds were tested against various bacterial and fungal strains, showing significant inhibitory activity (Desai, Shihora, & Moradia, 2007).
Crystal Structure Analysis
- Research on the crystal structure and Hirshfeld surface analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provided insights into the molecular interactions and structural stability of similar compounds. The study highlighted weak hydrogen bonds and π–π interactions contributing to the molecular network structure (Filali Baba et al., 2019).
Spectroscopic Analysis and Molecular Docking
- A spectroscopic analysis, including FT-IR, FT-Raman, NMR, and molecular docking study, was conducted on ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate. The study revealed insights into the molecular structure, electron density, and potential inhibitory activity against specific biological targets, which could be relevant for similar ethyl quinolinyl oxoacetate compounds (El-Azab et al., 2016).
Corrosion Inhibition Efficiency
- Theoretical studies on quinoxalines, including ethyl quinolinyl oxoacetate derivatives, have been conducted to evaluate their efficiency as corrosion inhibitors. These studies used quantum chemical calculations to establish a relationship between molecular structure and inhibition efficiency, potentially relevant for similar compounds (Zarrouk et al., 2014).
properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)-2,4-dimethyl-2,3-dihydroquinolin-1-yl]-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-4-26-20(25)19(24)23-14(2)13-21(3,15-9-11-16(22)12-10-15)17-7-5-6-8-18(17)23/h5-12,14H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERXPQIIAPFWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C(CC(C2=CC=CC=C21)(C)C3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121318 | |
Record name | 1(2H)-Quinolineacetic acid, 4-(4-chlorophenyl)-3,4-dihydro-2,4-dimethyl-α-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate | |
CAS RN |
1374509-57-5 | |
Record name | 1(2H)-Quinolineacetic acid, 4-(4-chlorophenyl)-3,4-dihydro-2,4-dimethyl-α-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Quinolineacetic acid, 4-(4-chlorophenyl)-3,4-dihydro-2,4-dimethyl-α-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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